1-[4-(Piperidin-1-yl)benzylidene]thiosemicarbazide
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Overview
Description
(E)-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINOTHIOUREA is a compound that features a piperidine ring, a phenyl group, and a thiourea moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINOTHIOUREA typically involves the reaction of 4-(piperidin-1-yl)benzaldehyde with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINOTHIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(E)-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINOTHIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINOTHIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Thiourea derivatives: Compounds like thiourea and its substituted derivatives have comparable chemical properties and reactivity.
Uniqueness
(E)-{[4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINOTHIOUREA is unique due to its specific combination of a piperidine ring, a phenyl group, and a thiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H18N4S |
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Molecular Weight |
262.38 g/mol |
IUPAC Name |
[(4-piperidin-1-ylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H18N4S/c14-13(18)16-15-10-11-4-6-12(7-5-11)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2,(H3,14,16,18) |
InChI Key |
FIEUOFRLARKBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=NNC(=S)N |
Origin of Product |
United States |
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